N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

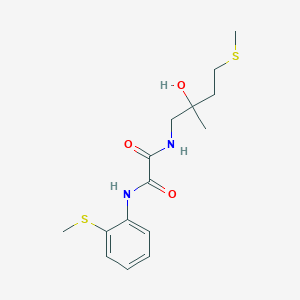

N1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide is an oxalamide derivative characterized by a hydroxy-methylthio-substituted butyl chain and a 2-(methylthio)phenyl aromatic moiety.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S2/c1-15(20,8-9-21-2)10-16-13(18)14(19)17-11-6-4-5-7-12(11)22-3/h4-7,20H,8-10H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXWDFCVNSPJSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NC1=CC=CC=C1SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include:

- Hydroxy group : Contributes to hydrogen bonding and solubility.

- Methylthio groups : Enhance lipophilicity and may influence biological interactions.

- Oxalamide linkage : Provides stability and potential for interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 340.4 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound is linked to several potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways. For example, it could interact with enzymes involved in inflammation or cancer progression.

- Cellular Interaction : It has been shown to influence cell signaling pathways, potentially leading to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of infections .

In Vitro Studies

Several studies have investigated the cytotoxic effects of this compound using various cancer cell lines:

- Cytotoxicity Assays : The compound was tested against U-937 and HL-60 cell lines using MTT assays. Results indicated significant inhibition of cell viability, with an IC50 value comparable to established chemotherapeutic agents .

Mechanistic Studies

Research has also focused on understanding the mechanisms through which this compound exerts its effects:

- Molecular Docking Studies : These studies have indicated that the compound can bind effectively to target proteins involved in cancer progression, suggesting a potential role as a therapeutic agent .

Case Studies

- Case Study on Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against various bacterial strains, showing promising results that warrant further exploration for clinical applications in treating bacterial infections .

Comparison with Similar Compounds

Core Oxalamide Backbone

Like other oxalamides, the target compound features a central oxalamide (ethanediamide) group. This scaffold is shared with compounds such as:

- N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (): Contains halogen and trifluoromethyl groups, improving metabolic stability and target affinity in anticancer agents .

- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (): Features dimethoxybenzyl groups, associated with flavoring applications due to low toxicity .

Unique Substituents

The target compound’s 2-hydroxy-2-methyl-4-(methylthio)butyl chain distinguishes it from analogs. In contrast, analogs like N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide () incorporate heterocyclic systems (e.g., benzothiazole), which are linked to kinase inhibition or antimicrobial activity .

Physicochemical Properties

*Estimated based on structural analogs.

Q & A

Q. What are the optimal synthetic routes for N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-(methylthio)phenyl)oxalamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride or oxalate esters. For example, a related N1,N2-bis(aryl)oxalamide was synthesized via a two-step process: (1) condensation of aniline derivatives with ethyl oxalyl chloride under basic conditions, and (2) purification via recrystallization to achieve 35.7% yield . Key factors influencing yield include:

- Temperature control : Maintaining 0°C during reagent addition minimizes side reactions.

- Solvent selection : THF/water mixtures (1:1) enhance solubility of intermediates.

- Purification : Sequential washing (e.g., 1M HCl, water, ether) removes unreacted starting materials.

For the target compound, substitution with methylthio groups may require inert atmospheres (to prevent oxidation) and thiomethylation agents like methyl disulfide.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer: A multi-technique approach is critical:

- 1H/13C NMR : Resolves substituent environments. For example, aromatic protons in similar oxalamides appear at δ 7.11–7.32 ppm, while methylthio groups show distinct shifts near δ 2.24 ppm .

- HRMS : Confirms molecular ion ([M+H]+) with <1 ppm mass accuracy.

- 19F NMR (if applicable): Detects fluorinated analogs but is irrelevant here.

- HPLC-UV/ELSD : Quantifies purity (≥95% recommended for biological assays).

Q. Table 1: Representative NMR Data for Oxalamide Derivatives

| Proton/Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic C-H | 7.11–7.32 | |

| Methylthio (SCH3) | ~2.24 | |

| Hydroxy (-OH) | 10.52 (broad) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from methodological variability. Strategies include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and controls.

- Batch consistency : Verify compound purity via HPLC and elemental analysis, as impurities ≥5% can skew results .

- Receptor heterogeneity : Profile activity across multiple receptor subtypes (e.g., GPCR vs. kinase targets) to identify selectivity .

For example, divergent agonist/antagonist outcomes may stem from assay pH, temperature, or co-factor availability.

Q. What computational and experimental approaches are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Synthetic modifications : Systematically vary methylthio/hydroxy groups. For instance, replacing -SCH3 with -SeCH3 (selenomethyl) alters electronic properties and binding affinity .

- Docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with thiol-binding sites).

- Free-energy perturbation (FEP) : Quantifies binding energy changes upon substituent modification.

Q. How can researchers design stability studies for aqueous formulations of this compound?

Methodological Answer:

- Forced degradation : Expose the compound to stressors (pH 1–13, UV light, 40–80°C) and monitor decomposition via LC-MS.

- Solubility optimization : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.

- Hydrolytic stability : Methylthio groups are prone to oxidation; assess via H2O2 challenge and track sulfoxide/sulfone byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.